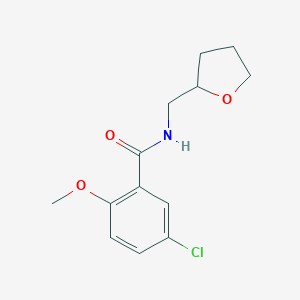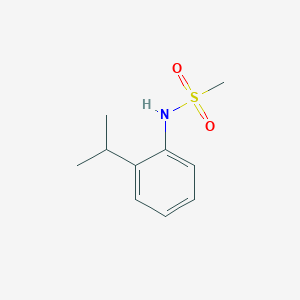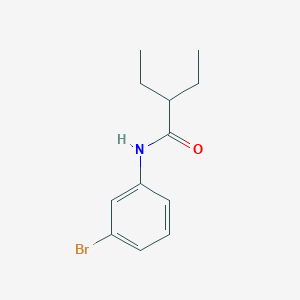
N-benzyl-2-(2,4-dichlorophenoxy)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-benzyl-2-(2,4-dichlorophenoxy)propanamide, also known as BDP, is a synthetic compound that has been widely used in scientific research. It is a potent and selective inhibitor of the mitochondrial pyruvate carrier (MPC), which plays a critical role in cellular metabolism.
Wirkmechanismus
N-benzyl-2-(2,4-dichlorophenoxy)propanamide inhibits the mitochondrial pyruvate carrier (MPC), which is a protein complex that transports pyruvate from the cytosol into the mitochondria for oxidative metabolism. By inhibiting MPC, N-benzyl-2-(2,4-dichlorophenoxy)propanamide reduces the ability of cells to produce energy through aerobic glycolysis, which is a hallmark of cancer cells.
Biochemical and Physiological Effects:
N-benzyl-2-(2,4-dichlorophenoxy)propanamide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and to reduce tumor size in animal models. N-benzyl-2-(2,4-dichlorophenoxy)propanamide has also been shown to improve glucose tolerance and insulin sensitivity in obese mice, and to reduce hepatic steatosis in mice on a high-fat diet.
Vorteile Und Einschränkungen Für Laborexperimente
N-benzyl-2-(2,4-dichlorophenoxy)propanamide has several advantages for lab experiments. It is a potent and selective inhibitor of MPC, which makes it a useful tool for studying the role of MPC in cellular metabolism. N-benzyl-2-(2,4-dichlorophenoxy)propanamide is also relatively easy to synthesize and purify, which makes it accessible to researchers. However, N-benzyl-2-(2,4-dichlorophenoxy)propanamide has some limitations. It is a small molecule that can be rapidly metabolized and cleared from the body, which can limit its effectiveness in vivo. Additionally, N-benzyl-2-(2,4-dichlorophenoxy)propanamide can have off-target effects on other proteins, which can complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for research on N-benzyl-2-(2,4-dichlorophenoxy)propanamide. One area of interest is the development of more potent and selective MPC inhibitors, which could have greater therapeutic potential for cancer and metabolic diseases. Another area of interest is the investigation of the role of MPC in other physiological processes, such as immune function and neuronal metabolism. Finally, there is a need for more studies on the pharmacokinetics and pharmacodynamics of N-benzyl-2-(2,4-dichlorophenoxy)propanamide, particularly in human subjects.
Synthesemethoden
N-benzyl-2-(2,4-dichlorophenoxy)propanamide can be synthesized by the reaction of benzylamine with 2,4-dichlorophenoxyacetyl chloride in the presence of a base. The reaction yields N-benzyl-2-(2,4-dichlorophenoxy)propanamide as a white solid, which can be purified by recrystallization.
Wissenschaftliche Forschungsanwendungen
N-benzyl-2-(2,4-dichlorophenoxy)propanamide has been extensively used in scientific research as a tool to study the role of MPC in cellular metabolism. It has been shown to inhibit the growth of cancer cells, particularly those that rely on aerobic glycolysis for energy production. N-benzyl-2-(2,4-dichlorophenoxy)propanamide has also been used to study the role of MPC in other physiological processes, such as insulin secretion and fatty acid metabolism.
Eigenschaften
Molekularformel |
C16H15Cl2NO2 |
|---|---|
Molekulargewicht |
324.2 g/mol |
IUPAC-Name |
N-benzyl-2-(2,4-dichlorophenoxy)propanamide |
InChI |
InChI=1S/C16H15Cl2NO2/c1-11(21-15-8-7-13(17)9-14(15)18)16(20)19-10-12-5-3-2-4-6-12/h2-9,11H,10H2,1H3,(H,19,20) |
InChI-Schlüssel |
ZKDQDUXWENMQCD-UHFFFAOYSA-N |
SMILES |
CC(C(=O)NCC1=CC=CC=C1)OC2=C(C=C(C=C2)Cl)Cl |
Kanonische SMILES |
CC(C(=O)NCC1=CC=CC=C1)OC2=C(C=C(C=C2)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-(2-ethylhexyl)[1,1'-biphenyl]-4-carboxamide](/img/structure/B291582.png)
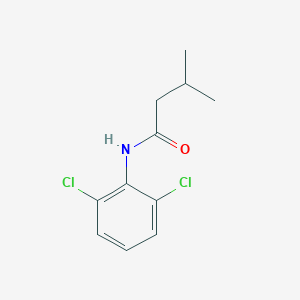



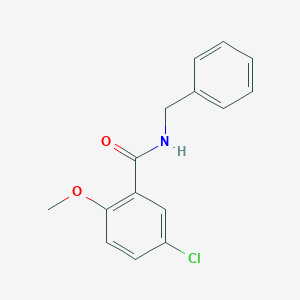


![N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B291595.png)
